4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(3-methylbutyl)butanamide
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Overview
Description
4-[(4,6-Dimethylpyrimidin-2-yl)amino]-N-(3-methylbutyl)butanamide is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl groups and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(3-methylbutyl)butanamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a diamine in the presence of an acid catalyst.
Substitution with Dimethyl Groups:
Amide Bond Formation: The final step involves the coupling of the substituted pyrimidine with N-(3-methylbutyl)butanamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors for each step of the synthesis.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(4,6-Dimethylpyrimidin-2-yl)amino]-N-(3-methylbutyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced amide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of N-oxides or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.
Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology
Enzyme Inhibition: The compound may serve as an inhibitor for specific enzymes, making it a potential candidate for drug development.
Biological Probes: It can be used as a probe to study biological pathways and interactions.
Medicine
Drug Development: Due to its structural features, the compound can be explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry
Corrosion Inhibition: The compound can be used as a corrosion inhibitor for metals, protecting them from oxidative damage.
Mechanism of Action
The mechanism by which 4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(3-methylbutyl)butanamide exerts its effects involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: Modulating signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid
- 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
Uniqueness
- Structural Features : The presence of the N-(3-methylbutyl)butanamide moiety distinguishes it from other similar compounds.
- Functional Properties : Its unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of 4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(3-methylbutyl)butanamide, highlighting its synthesis, reactions, applications, and unique features
Properties
Molecular Formula |
C15H26N4O |
---|---|
Molecular Weight |
278.39 g/mol |
IUPAC Name |
4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(3-methylbutyl)butanamide |
InChI |
InChI=1S/C15H26N4O/c1-11(2)7-9-16-14(20)6-5-8-17-15-18-12(3)10-13(4)19-15/h10-11H,5-9H2,1-4H3,(H,16,20)(H,17,18,19) |
InChI Key |
RDVIVSWPANGSTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCCC(=O)NCCC(C)C)C |
Origin of Product |
United States |
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